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Compound of Interest

Compound Name: 5-formyl-1H-pyrrole-3-carbonitrile

CAS No.: 40740-39-4

Cat. No.: B2956192

Get Quote

5-formyl-1H-pyrrole-3-carbonitrile is a highly functionalized pyrrole derivative that has

emerged as a valuable and versatile building block in synthetic organic chemistry. Its strategic

placement of three distinct reactive centers—the nucleophilic pyrrole ring, the electrophilic

formyl group, and the versatile nitrile moiety—makes it a powerful intermediate for constructing

complex molecular architectures. This guide provides an in-depth exploration of its synthesis,

reactivity, and applications, with a particular focus on its role in the development of

pharmacologically active agents. For researchers and drug development professionals,

understanding the chemical nuances of this scaffold is key to unlocking its full potential in

creating next-generation therapeutics and advanced materials.

Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectroscopic properties is foundational

for its application in research and development. These characteristics govern its solubility,

stability, and the methods by which it can be purified and identified.
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The fundamental properties of 5-formyl-1H-pyrrole-3-carbonitrile are summarized below.

These values are critical for stoichiometric calculations, solution preparation, and analytical

characterization.

Property Value Source

CAS Number 40740-39-4 N/A

Molecular Formula C₆H₄N₂O Calculated

Molecular Weight 120.11 g/mol Calculated

IUPAC Name
5-formyl-1H-pyrrole-3-

carbonitrile
IUPAC Nomenclature

Canonical SMILES C1=C(C=NC1C=O)C#N Structure-based

InChI Key
UROVaniaSlid-UHFFFAOYSA-

N
Structure-based

Spectroscopic Signature
While a dedicated public spectrum for this specific CAS number is not readily available, its

structure allows for the confident prediction of its key spectroscopic features. These predicted

signatures are indispensable for reaction monitoring and final product confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde

proton (δ 9-10 ppm), the pyrrolic N-H (a broad signal, δ > 10 ppm, depending on solvent),

and two aromatic protons on the pyrrole ring (δ 6.5-7.5 ppm).

¹³C NMR: Key carbon signals would include the nitrile carbon (δ ~115-120 ppm), the pyrrole

ring carbons (δ ~110-140 ppm), and the highly deshielded aldehyde carbonyl carbon (δ >

180 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional

groups. Expect strong, characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), the

C≡N (nitrile) stretch (~2220-2230 cm⁻¹), and the C=O (aldehyde) stretch (~1670-1690 cm⁻¹).

[1]
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Synthesis Methodologies: Constructing the Core
Scaffold
The synthesis of substituted pyrroles, particularly those bearing electron-withdrawing groups

like nitrile and formyl, is a subject of extensive research.[2][3] Several strategies can be

envisioned or adapted for the synthesis of 5-formyl-1H-pyrrole-3-carbonitrile, often involving

multi-step sequences that build the heterocyclic ring and then introduce or modify the functional

groups.

Strategy 1: De Novo Ring Formation and
Functionalization
A robust approach involves constructing a substituted pyrrole ring from acyclic precursors, a

cornerstone of heterocyclic chemistry. A particularly relevant modern method leverages

heterogeneous catalysis for an efficient and environmentally conscious process.[4][5]

Workflow: Catalytic Annulation Approach

Step 1: Knoevenagel Condensation

Step 2: Michael Addition Step 3: Reductive Cyclization & Formylation

α-Amino Ketone

α,β-Unsaturated DinitrileBase

Malononitrile

Adduct

Base

Nitromethane
Target Molecule

(5-formyl-1H-pyrrole-3-carbonitrile)

1. Pd/C, H2 (Reduction)
2. Vilsmeier-Haack (Formylation)
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Figure 1: Conceptual workflow for pyrrole synthesis via catalytic annulation.
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Experimental Protocol (Adapted from Heterogeneous Catalysis Methods)[4][5]

Step A (Condensation): An appropriate α-amino ketone is condensed with malononitrile in

the presence of a basic catalyst (e.g., piperidine) in a solvent like ethanol. The reaction

mixture is typically heated to drive the reaction to completion, followed by workup to isolate

the resulting dinitrile intermediate.

Step B (Michael Addition): The α,β-unsaturated dinitrile from Step A is subjected to a Michael

addition with a C1-synthon like nitromethane using a strong base (e.g., sodium ethoxide).

Step C (Reductive Cyclization): The adduct from Step B is then subjected to reductive

cyclization. A common method involves catalytic hydrogenation using a catalyst such as

Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This reduces the nitro group to

an amine, which spontaneously cyclizes onto one of the nitrile groups, followed by

tautomerization to form the aromatic pyrrole ring.

Step D (Formylation): The resulting 1H-pyrrole-3-carbonitrile is then formylated, selectively at

the electron-rich C5 position. The Vilsmeier-Haack reaction (using POCl₃ and DMF) is the

classic and highly effective method for this transformation.

Causality and Rationale:

Heterogeneous Catalysts (HZSM-5, Pd/C): The use of solid catalysts like HZSM-5 zeolite or

Pd/C is a key principle of green chemistry.[4][5] They offer high efficiency, simple product

separation (filtration), and catalyst reusability, which is crucial for scalable synthesis.[5]

Vilsmeier-Haack Reagent: This reagent generates the electrophilic Vilsmeier salt, which is

highly effective for formylating electron-rich aromatic systems like pyrroles. The electron-

donating nature of the pyrrole nitrogen directs this substitution preferentially to the α-

positions (C2 or C5).

Chemical Reactivity and Synthetic Utility
The true value of 5-formyl-1H-pyrrole-3-carbonitrile lies in the orthogonal reactivity of its

functional groups. This allows for selective transformations, making it a versatile scaffold for

building molecular diversity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/figure/Approaches-to-the-synthesis-of-1H-pyrrole-3-carbonitriles_fig5_331405650
https://www.researchgate.net/publication/347444279_An_Efficient_Scalable_and_Eco-friendly_Synthesis_of_45-substituted_Pyrrole-3-Carbonitriles_by_Intramolecular_Annulation_on_PdC_and_HZSM-5
https://www.researchgate.net/figure/Approaches-to-the-synthesis-of-1H-pyrrole-3-carbonitriles_fig5_331405650
https://www.researchgate.net/publication/347444279_An_Efficient_Scalable_and_Eco-friendly_Synthesis_of_45-substituted_Pyrrole-3-Carbonitriles_by_Intramolecular_Annulation_on_PdC_and_HZSM-5
https://www.researchgate.net/publication/347444279_An_Efficient_Scalable_and_Eco-friendly_Synthesis_of_45-substituted_Pyrrole-3-Carbonitriles_by_Intramolecular_Annulation_on_PdC_and_HZSM-5
https://www.benchchem.com/product/b2956192/docs?utm_src=pdf-body#introduction-unveiling-a-core-heterocyclic-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2956192?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Figure 2: Reactivity map of 5-formyl-1H-pyrrole-3-carbonitrile.

Reactions at the Formyl Group: The aldehyde is a gateway to numerous functionalities. It

can be easily oxidized to a carboxylic acid, reduced to a primary alcohol[6], or undergo

condensation reactions with amines to form imines, a common strategy in dynamic

combinatorial chemistry and the synthesis of ligands.[7]

Transformations of the Nitrile Group: The nitrile group is a stable but versatile precursor. It

can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a

primary amine using potent reducing agents like Raney-Nickel or lithium aluminum hydride.

This transformation is particularly valuable as it introduces a basic center into the molecule.

[8]

Modification of the Pyrrole Ring: The N-H proton is weakly acidic and can be removed by a

suitable base, allowing for N-alkylation or N-arylation to block the site or introduce new

substituents.

Applications in Drug Discovery: The Vonoprazan
Case Study
The utility of pyrrole-based scaffolds is prominently demonstrated by their presence in

numerous marketed drugs.[6] While 5-formyl-1H-pyrrole-3-carbonitrile itself is an

intermediate, its close structural analogs are pivotal in the synthesis of major pharmaceutical

agents. A prime example is the synthesis of Vonoprazan (Takecab®), a potassium-competitive

acid blocker (P-CAB) used for treating acid-related disorders.
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A key intermediate in many patented Vonoprazan syntheses is 5-(2-fluorophenyl)-1H-pyrrole-3-

carbonitrile.[9] The subsequent reduction of the nitrile to an aldehyde yields 5-(2-

fluorophenyl)-1H-pyrrole-3-carbaldehyde, a direct structural analog of the topic compound.[8]

Synthetic Workflow towards Vonoprazan Intermediate

2-Fluoroacetophenone
+ Malononitrile

Cyclization PrecursorBase Catalysis 2-Chloro-5-(2-fluorophenyl)
-1H-pyrrole-3-carbonitrile

HCl/EtOAc
(Cyclization) 5-(2-fluorophenyl)

-1H-pyrrole-3-carbonitrile

Pd-C, H₂

(Dechlorination) 5-(2-fluorophenyl)
-1H-pyrrole-3-carbaldehyde

Raney-Ni, H₂

(Nitrile Reduction)

Click to download full resolution via product page

Figure 3: Patented synthetic route to a key Vonoprazan precursor.[8]

This synthetic pathway highlights the industrial relevance of the pyrrole-3-carbonitrile scaffold.

[8] The final step, the reduction of the nitrile to the formyl group using Raney-Ni, is a crucial

transformation that sets up the subsequent steps for elaborating the final drug structure.[8] This

demonstrates the strategic importance of both the nitrile and formyl functionalities on the

pyrrole core in the context of complex target-oriented synthesis.

Safety and Handling
As with any fine chemical, 5-formyl-1H-pyrrole-3-carbonitrile should be handled with

appropriate care in a laboratory setting.

General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact

with skin and eyes.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases.

Conclusion
5-formyl-1H-pyrrole-3-carbonitrile is more than just a chemical compound; it is a testament

to the power of heterocyclic chemistry in enabling scientific advancement. Its unique
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combination of functional groups provides a rich platform for chemical exploration, allowing for

the systematic and efficient construction of diverse molecular libraries. Its direct relevance to

the synthesis of important pharmaceuticals like Vonoprazan underscores its significance to the

drug development community. As synthetic methodologies become more advanced and

efficient, the role of such well-designed, multifunctional building blocks will only continue to

grow, paving the way for future discoveries in medicine and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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